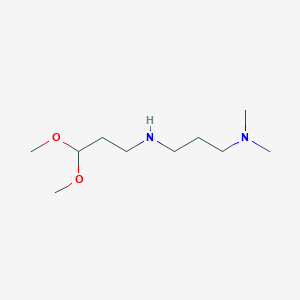
N~3~-(3,3-Dimethoxypropyl)-N~1~,N~1~-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N3-(3,3-dimethoxypropyl)-N1,N1-dimethyl- is a chemical compound with a complex structure that includes both amine and ether functional groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N3-(3,3-dimethoxypropyl)-N1,N1-dimethyl- typically involves the reaction of 1,3-propanediamine with 3,3-dimethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional steps such as purification and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N3-(3,3-dimethoxypropyl)-N1,N1-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
1,3-Propanediamine, N3-(3,3-dimethoxypropyl)-N1,N1-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N3-(3,3-dimethoxypropyl)-N1,N1-dimethyl- involves its interaction with molecular targets and pathways within a system. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine: A simpler analog without the dimethoxypropyl and dimethyl groups.
N,N-Dimethyl-1,3-propanediamine: Lacks the dimethoxypropyl group.
3-(Dimethylamino)propylamine: Another related compound with different functional groups.
Uniqueness
1,3-Propanediamine, N3-(3,3-dimethoxypropyl)-N1,N1-dimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
101466-25-5 |
|---|---|
Molecular Formula |
C10H24N2O2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-(3,3-dimethoxypropyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H24N2O2/c1-12(2)9-5-7-11-8-6-10(13-3)14-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
LUCBYNAHASLGIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















